molecular formula C11H16ClNO2 B1445468 3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride CAS No. 2060039-89-4

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride

Cat. No.: B1445468
CAS No.: 2060039-89-4
M. Wt: 229.7 g/mol
InChI Key: MZASRDTVRPLBQK-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol . It is a hydrochloride salt form of 3-amino-3-methyl-2-phenylbutanoic acid, which is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride typically involves multiple steps. One common method starts with the condensation of benzoyl chloride and ethyl acetoacetate to form benzoyl acetoacetate. This intermediate is then hydrolyzed to benzoyl acetic acid. Subsequently, benzaldehyde and nitromethane undergo a Michael addition to form trans-nitrostyrene. The final steps involve catalytic hydrogenation using Raney nickel and hydrolysis in concentrated hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: condensation, hydrolysis, Michael addition, catalytic hydrogenation, and final hydrolysis. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, reduction can produce amines, and substitution can result in various amides, esters, or other derivatives.

Scientific Research Applications

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-methyl-2-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to target proteins. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-3-phenylbutanoic acid: This compound is structurally similar but differs in the position of the amino group.

    Phenylbutyric acid: Another related compound with a phenyl group attached to a butyric acid backbone, but without the amino and methyl groups.

Uniqueness

3-Amino-3-methyl-2-phenylbutanoic acid hydrochloride is unique due to the presence of both an amino group and a phenyl group on the same carbon atom, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-amino-3-methyl-2-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,12)9(10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZASRDTVRPLBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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